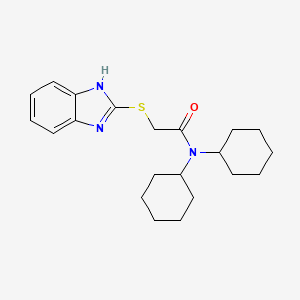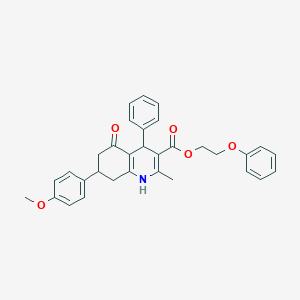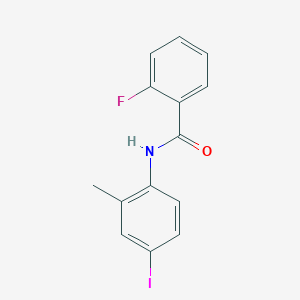
5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiazolidinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It also has potential as an anti-inflammatory and anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several potential future directions for the study of 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and optimize its use as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, more research could be done to determine its potential use in other areas, such as drug delivery or as a catalyst in chemical reactions.
In conclusion, 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a compound that has shown promising results in scientific research. Its unique properties and potential applications make it an interesting subject for further study. By understanding its mechanism of action and exploring its potential uses, we can gain a better understanding of how this compound can be used to improve human health and advance scientific knowledge.
Méthodes De Synthèse
The synthesis of 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been achieved through various methods. One such method involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and cyclohexylthiourea in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to yield the final compound. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Applications De Recherche Scientifique
The compound 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(5Z)-5-[(4-bromo-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S2/c17-12-7-6-10(8-13(12)19(21)22)9-14-15(20)18(16(23)24-14)11-4-2-1-3-5-11/h6-9,11H,1-5H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKSPQQUYUXLGF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5132652.png)


![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)


![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)

![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)